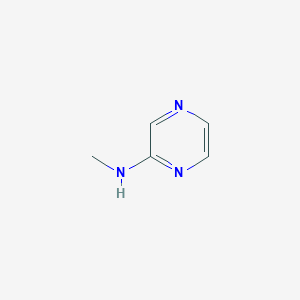
2-Phenyl-1-benzofuran-5-amin
Übersicht
Beschreibung
2-Phenyl-1-benzofuran-5-amine is a chemical compound with the empirical formula C14H11NO and a molecular weight of 209.24 . It is a useful research chemical .
Chemical Reactions Analysis
Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .Wissenschaftliche Forschungsanwendungen
Synthese von Naturprodukten
2-Phenyl-1-benzofuran-5-amin: spielt eine entscheidende Rolle bei der Synthese von Naturprodukten, insbesondere solchen, die Benzofuranringe enthalten. Diese Verbindungen werden aufgrund ihrer komplexen Strukturen und möglichen biologischen Aktivitäten untersucht. Die Synthese beinhaltet oft Schlüsseltransformationen wie kupfervermittelte und palladiumkatalysierte Kupplungsreaktionen .
Krebsforschung
Substituierte Benzofurane, einschließlich Derivaten von This compound, haben vielversprechende Antikrebsaktivitäten gezeigt. Sie werden wegen ihrer wachstumshemmenden Wirkung auf verschiedene Krebszelltypen, darunter Leukämie, Lungenkrebs und Melanom, untersucht, wobei in Laborstudien signifikante Hemmraten beobachtet wurden .
Antimikrobielle Mittel
Benzofuranderivate entwickeln sich zu potenten Gerüsten für die Entwicklung neuer antimikrobieller Mittel. Die strukturellen Variationen von This compound werden auf ihre Wirksamkeit gegen eine Reihe von mikrobiellen Krankheitserregern getestet und zeigen in vorläufigen Studien eine gute Aktivität .
Organische Methodik
Im Bereich der organischen Chemie wird This compound zur Entwicklung neuer organischer Methoden eingesetzt. Seine Struktur ist entscheidend für die Gestaltung von Syntheserouten und Katalyseprozessen, die effizienter und umweltfreundlicher sind .
Arzneimittelforschung
This compound: ist ein Schlüsselzwischenprodukt in Arzneimittelforschungsprogrammen. Sein Benzofuran-Kern ist ein häufiges Motiv in vielen pharmakologisch aktiven Molekülen, und seine Manipulation kann zur Entdeckung neuer Therapeutika führen .
Chemische Biologie
In der chemischen Biologie wird diese Verbindung verwendet, um biologische Systeme zu untersuchen und die molekularen Grundlagen von Krankheiten zu verstehen. Sie dient als Baustein für die Herstellung von Molekülen, die mit biologischen Zielen interagieren können, um ihre Funktionen zu klären .
Materialwissenschaften
Schließlich findet This compound Anwendungen in der Materialwissenschaft, wo seine Eigenschaften genutzt werden, um neuartige Materialien mit spezifischen Funktionalitäten zu schaffen, die möglicherweise in der Elektronik und Nanotechnologie nützlich sind .
Safety and Hazards
2-Phenyl-1-benzofuran-5-amine is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - Harmful if swallowed and H413 - May cause long lasting harmful effects to aquatic life . The precautionary statements are P301 + P312 + P330 - If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth .
Wirkmechanismus
Target of Action
Benzofuran derivatives, a class to which 2-phenyl-1-benzofuran-5-amine belongs, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
2-Phenyl-1-benzofuran-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase I, which is crucial for DNA replication and transcription . The interaction with topoisomerase I suggests that 2-Phenyl-1-benzofuran-5-amine may influence DNA processes, potentially leading to applications in cancer therapy. Additionally, this compound has shown interactions with sigma receptors, which are involved in modulating neurotransmitter release and cell signaling pathways . These interactions highlight the compound’s potential in neurological research and drug development.
Cellular Effects
2-Phenyl-1-benzofuran-5-amine exhibits various effects on different types of cells and cellular processes. In neuronal cells, it has been found to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This stimulation can influence cell signaling pathways, leading to altered neuronal activity and potential therapeutic applications in treating neurological disorders. Furthermore, 2-Phenyl-1-benzofuran-5-amine has been shown to affect gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 2-Phenyl-1-benzofuran-5-amine involves its binding interactions with various biomolecules. The compound binds to topoisomerase I, inhibiting its activity and thereby affecting DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, 2-Phenyl-1-benzofuran-5-amine interacts with sigma receptors, modulating their activity and influencing neurotransmitter release . These interactions can result in changes in cell signaling pathways and gene expression, further elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1-benzofuran-5-amine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that 2-Phenyl-1-benzofuran-5-amine can have sustained effects on cellular function, including prolonged modulation of gene expression and cell signaling pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 2-Phenyl-1-benzofuran-5-amine vary with different dosages in animal models. At lower doses, the compound has been found to enhance neurotransmitter release and improve cognitive function in animal studies . At higher doses, it can lead to toxic effects such as neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications while minimizing adverse effects.
Metabolic Pathways
2-Phenyl-1-benzofuran-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of 2-Phenyl-1-benzofuran-5-amine, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-Phenyl-1-benzofuran-5-amine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation in target tissues and its overall bioavailability. Understanding the transport and distribution of 2-Phenyl-1-benzofuran-5-amine is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-Phenyl-1-benzofuran-5-amine plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and regulatory proteins . This localization is essential for its role in modulating gene expression and influencing cellular processes. Additionally, 2-Phenyl-1-benzofuran-5-amine can be targeted to specific organelles through post-translational modifications and targeting signals . These mechanisms ensure that the compound exerts its effects in the appropriate cellular context.
Eigenschaften
IUPAC Name |
2-phenyl-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGHGQICSWOMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587938 | |
| Record name | 2-Phenyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77084-15-2 | |
| Record name | 2-Phenyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


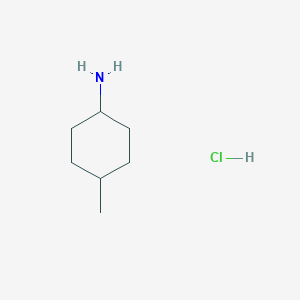

![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)
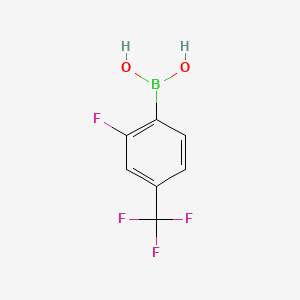
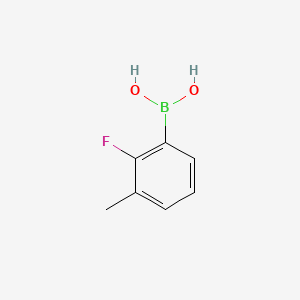
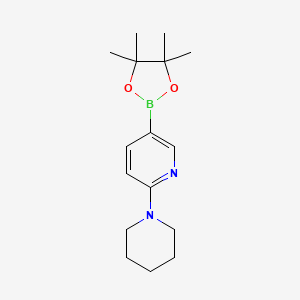
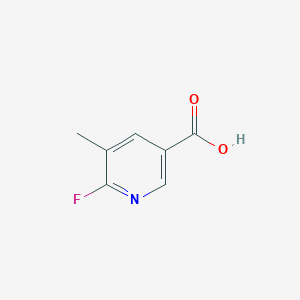

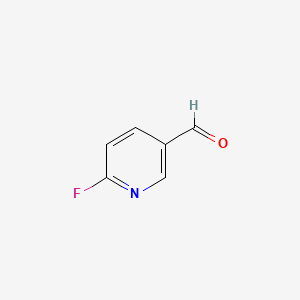
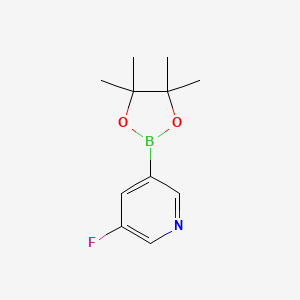
![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)
